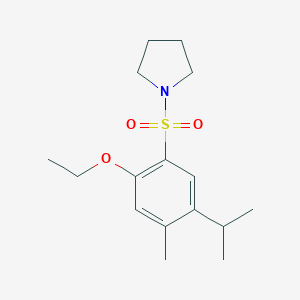
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial properties. However, EIPPE has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether works by inhibiting the activity of an enzyme called carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether can reduce inflammation and inhibit the growth of cancer cells. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have several biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. Studies have shown that Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether can reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to reduce oxidative stress and inflammation in the brain, which makes it a promising candidate for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether, including:
1. Further studies on the mechanism of action of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether and its potential applications in the treatment of various diseases.
2. Development of new formulations of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether that can improve its solubility and bioavailability.
3. Studies on the pharmacokinetics and pharmacodynamics of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in vivo.
4. Exploration of the potential synergistic effects of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether with other drugs.
5. Development of new analogs of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether with improved potency and selectivity.
In conclusion, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is a promising compound that has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has anti-inflammatory, anticancer, and neuroprotective effects, and it works by inhibiting the activity of carbonic anhydrase. While there are some limitations to using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in lab experiments, there are several future directions for research on this compound that can lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether involves several steps, starting with the reaction of 4-isopropyl-5-methyl-2-nitrophenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with ethyl bromoacetate to form the ester. The ester is then reacted with pyrrolidine and sodium hydride to form the final product, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether.
Scientific Research Applications
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has anti-inflammatory properties and can inhibit the growth of cancer cells. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have neuroprotective effects, which makes it a promising candidate for the treatment of Alzheimer's disease.
properties
Product Name |
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-10-13(4)14(12(2)3)11-16(15)21(18,19)17-8-6-7-9-17/h10-12H,5-9H2,1-4H3 |
InChI Key |
GUPXUXSUCZXVNG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)



